molecular formula C23H21N3O B5562607 N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide

Cat. No.: B5562607
M. Wt: 355.4 g/mol
InChI Key: NTMYLBUPEAHRTN-BUVRLJJBSA-N
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Description

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide is a complex organic compound that features an indole and a naphthalene moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure suggests it may have significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide typically involves the condensation of 1,2-dimethylindole-3-carbaldehyde with 2-naphthylamine . The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 1,2-dimethylindole-3-carbaldehyde and 2-naphthylamine.

    Catalyst: Commonly used catalysts include acids or bases.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    2-naphthylamine: Shares the naphthalene moiety.

    1,2-dimethylindole: Similar indole structure with methyl substitutions.

Uniqueness

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide is unique due to its combined indole and naphthalene structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-16-21(20-12-5-6-13-22(20)26(16)2)15-24-25-23(27)14-18-10-7-9-17-8-3-4-11-19(17)18/h3-13,15H,14H2,1-2H3,(H,25,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMYLBUPEAHRTN-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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